Unveiling the Physicochemical Landscape of Azido-PEG35-amine: A Technical Guide for Advanced Drug Development
Unveiling the Physicochemical Landscape of Azido-PEG35-amine: A Technical Guide for Advanced Drug Development
For Immediate Release
In the rapidly evolving landscape of targeted therapeutics and bioconjugation, the heterobifunctional linker Azido-PEG35-amine has emerged as a critical tool for researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of the physical properties of Azido-PEG35-amine, detailed experimental protocols for its characterization, and a visual exploration of its role in key applications, empowering scientists to leverage its full potential in designing next-generation drug delivery systems and novel therapeutic modalities.
Core Physical and Chemical Properties
Azido-PEG35-amine is a polyethylene glycol (PEG) derivative featuring a terminal azide group (-N3) and a terminal primary amine group (-NH2). This dual functionality allows for sequential or orthogonal conjugation to different molecules of interest. The PEG linker itself, comprising 35 ethylene glycol units, imparts increased hydrophilicity, biocompatibility, and improved pharmacokinetic profiles to the conjugated molecules.
It is crucial to note that variations in the reported molecular weight and formula for "Azido-PEG35-amine" exist across different commercial suppliers. This is often attributable to the distinction between discrete PEG (dPEG®), which has a defined molecular weight, and traditional polydisperse PEG, which represents an average molecular weight. Researchers should carefully consult supplier documentation to ascertain the specific nature of the product they are using.
Summary of Quantitative Data
| Property | Reported Value(s) | Source(s) |
| Molecular Formula | C72H146N4O35 | [1](2--INVALID-LINK-- |
| C48H98N4O23 | [3](4) | |
| Molecular Weight | 1627.94 g/mol | [1](2--INVALID-LINK-- |
| 1099.32 g/mol | (4) | |
| Purity | >90%, >97% | (5) |
| Appearance | White to off-white solid or viscous liquid | (6) |
| Solubility | Soluble in water, DMSO, DMF, methylene chloride, and chloroform. Less soluble in alcohols and toluene. Insoluble in ether. | (7) |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C, under an inert atmosphere (e.g., Argon or Nitrogen). Avoid repeated freeze-thaw cycles. | (8) |
Experimental Protocols for Characterization
Accurate characterization of Azido-PEG35-amine is paramount for ensuring reproducibility and success in downstream applications. The following are generalized methodologies for key analytical techniques.
Molecular Weight and Polydispersity Determination
1. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
-
Objective: To determine the absolute molecular weight of individual polymer chains, allowing for the confirmation of the repeating unit and end-group masses.
-
Sample Preparation:
-
Prepare a matrix solution (e.g., 15.8 mg of α-cyano-4-hydroxycinnamic acid (CHCA) in 1 mL of ethanol).
-
Prepare a cationizing agent solution (e.g., 5.9 mg of sodium trifluoroacetate (NaTFA) in 1 mL of ethanol).
-
Dissolve the Azido-PEG35-amine sample in an appropriate solvent (e.g., water or THF) to a concentration of approximately 2 mg/mL.
-
Mix the matrix solution, cationizing agent, and sample solution in a 5:1:1 (v/v/v) ratio.
-
Spot 0.5 µL of the mixture onto a ground steel target plate and allow it to air dry before analysis.
-
-
Analysis: Acquire mass spectra in the appropriate mass range. The resulting spectrum will show a distribution of peaks, each corresponding to a PEG chain of a different length. The mass difference between adjacent peaks should correspond to the mass of the ethylene glycol repeating unit (44 Da).
2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
-
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer sample.
-
Instrumentation: An HPLC system equipped with a GPC/SEC column (e.g., PLRP-S) and a suitable detector such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD), as PEG lacks a UV chromophore.
-
Mobile Phase: An appropriate solvent system in which the PEG derivative is soluble (e.g., aqueous buffers, THF).
-
Calibration: The system must be calibrated using a series of well-characterized, narrow-PDI PEG standards of known molecular weights. A calibration curve is generated by plotting the logarithm of the molecular weight versus the retention time.
-
Analysis: Inject the Azido-PEG35-amine sample. The retention time of the sample peak is used to determine its average molecular weight based on the calibration curve.
Purity Assessment
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the Azido-PEG35-amine and quantify any impurities.
-
Column: A reverse-phase column (e.g., C8 or C18) is typically used.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Detection: As mentioned, ELSD or Charged Aerosol Detection (CAD) is necessary due to the lack of a UV chromophore in the PEG backbone.
-
Analysis: The purity is determined by the relative area of the main peak corresponding to Azido-PEG35-amine compared to the total area of all peaks in the chromatogram.
Structural Confirmation
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the presence of key functional groups, namely the azide and amine groups.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solid mixed with KBr powder and pressed into a pellet.
-
Characteristic Peaks:
-
Azide (N3) stretch: A sharp, strong absorption band around 2100 cm⁻¹.
-
N-H bend (primary amine): A broad absorption in the range of 1650-1580 cm⁻¹.
-
C-O-C stretch (PEG backbone): A strong, broad absorption band around 1100 cm⁻¹.
-
N-H stretch (primary amine): A broad absorption in the range of 3500-3300 cm⁻¹.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide detailed structural information and confirm the identity of the molecule.
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl3, DMSO-d6, D2O).
-
Characteristic Signals (¹H NMR):
-
PEG backbone: A large, broad singlet around 3.6 ppm.
-
Protons adjacent to the amine group: A triplet around 2.85 ppm.
-
Protons adjacent to the azide group: A triplet around 3.4 ppm.
-
Applications in Bioconjugation and Drug Delivery
Azido-PEG35-amine is a cornerstone of modern bioconjugation strategies, primarily through its participation in "click chemistry." The azide group reacts efficiently and specifically with alkyne-functionalized molecules in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or with strained cyclooctynes in a copper-free reaction (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). The amine group can be readily conjugated to carboxylic acids or activated esters.
General Bioconjugation Workflow
The following diagram illustrates a typical workflow for using Azido-PEG35-amine to link a protein to a small molecule drug.
Caption: A general workflow for bioconjugation.
Role in Proteolysis Targeting Chimeras (PROTACs)
Azido-PEG35-amine is also increasingly utilized in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in this context provides the necessary spatial separation and orientation of the two binding moieties.
Caption: Conceptual role of the linker in PROTACs.
References
- 1. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. bath.ac.uk [bath.ac.uk]
- 4. smolecule.com [smolecule.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Azido PEG amine, N3-PEG-NH2 [nanocs.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Azido PEG amine, N3-PEG-NH2 [nanocs.net]
